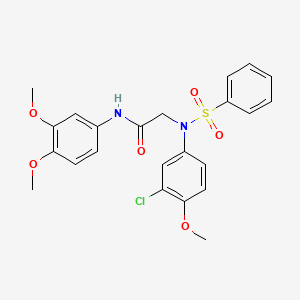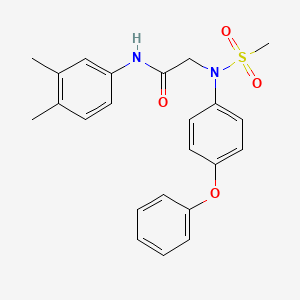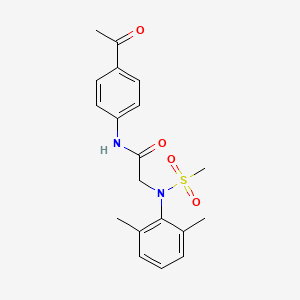![molecular formula C25H26N2O4S B3456926 N-benzyl-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3456926.png)
N-benzyl-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
Overview
Description
N-benzyl-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as BMS-777607, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It was first discovered by Bristol-Myers Squibb and has since been studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-benzyl-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide works by binding to the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer cells. This binding inhibits the activation of downstream signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and invasion of cancer cells into surrounding tissues.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its specificity for the c-Met receptor tyrosine kinase, which allows for targeted inhibition of cancer cell growth and metastasis. However, one limitation is that it may not be effective in all types of cancer cells, as some may not overexpress the c-Met receptor.
Future Directions
There are several potential future directions for research on N-benzyl-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. One direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammatory disorders or autoimmune diseases. Additionally, further research could be done to optimize the synthesis of this compound and improve its efficacy and safety for clinical use.
Scientific Research Applications
N-benzyl-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and prostate cancer cells.
Properties
IUPAC Name |
N-benzyl-4-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-20-11-13-22(14-12-20)32(29,30)27(19-21-7-3-2-4-8-21)24-10-6-5-9-23(24)25(28)26-15-17-31-18-16-26/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILRGXZBQNAMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3456853.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3456860.png)



![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3456895.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3456900.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3456907.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3456911.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycine](/img/structure/B3456921.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3456939.png)

![4-tert-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3456950.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3456957.png)
